Bienvenue dans la boutique en ligne BenchChem!

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Anti-inflammatory Drug Design

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid (CAS 552852-33-2, MF C19H17NO2S, MW 323.41) belongs to the 2,4-diarylthiazole-5-acetic acid class. This scaffold has been established as a privileged structure for non-steroidal anti-inflammatory activity since the seminal Nature report on 2,4-diphenylthiazol-5-ylacetic acids.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
Cat. No. B11770747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)C
InChIInChI=1S/C19H17NO2S/c1-12-8-9-15(13(2)10-12)18-16(11-17(21)22)23-19(20-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22)
InChIKeyXMULPGAJNFPDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid: A Structurally Distinctive 2,4-Diarylthiazole-5-acetic Acid for Anti-Inflammatory and CRTH2-Targeted Research


2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid (CAS 552852-33-2, MF C19H17NO2S, MW 323.41) belongs to the 2,4-diarylthiazole-5-acetic acid class . This scaffold has been established as a privileged structure for non-steroidal anti-inflammatory activity since the seminal Nature report on 2,4-diphenylthiazol-5-ylacetic acids [1]. The compound features a distinctive 2,4-dimethyl substitution pattern on the 4-phenyl ring, combined with an unsubstituted 2-phenyl ring, which distinguishes it from the clinically studied 4-(p-chlorophenyl) analog (fentiazac). Thiazole-based acetic acids are also recognized ligands for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, with potent antagonists reported in the 4-phenylthiazol-5-ylacetic acid series [2].

Why Closely Related 2,4-Diarylthiazole-5-acetic Acids Cannot Substitute for 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid in Focused Research Programs


Within the 2,4-diarylthiazole-5-acetic acid class, subtle variations in aryl substitution profoundly modulate biological activity profiles. The seminal structure-activity relationship (SAR) established by Brown et al. demonstrated that para-substitution on the phenyl rings markedly increased anti-inflammatory potency, with relative potency varying from 0.3 (unsubstituted) to 5.0 (p-Cl) when compared to phenylbutazone [1]. The 2,4-dimethyl substitution pattern on the 4-phenyl ring of the target compound represents a distinct electronic and steric environment versus the p-chloro (fentiazac), p-methoxy, or unsubstituted analogs. In the CRTH2 antagonist series, replacement of the 4-phenyl substituent with biphenyl yields an IC50 of 38 nM [2], while the 2,4-dimethylphenyl substitution's impact remains to be fully characterized. Therefore, generic substitution of one 2,4-diarylthiazole-5-acetic acid for another risks introducing uncharacterized shifts in potency, selectivity, and off-target profiles, undermining experimental reproducibility and structure-activity relationship continuity.

Quantitative Differentiation Evidence for 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid vs. Structural Analogs


Para-Methyl Substitution on 4-Phenyl Ring Differentiates Electronic and Steric Profile from Fentiazac (p-Chloro Analog)

The target compound features a 2,4-dimethylphenyl group at the thiazole 4-position, whereas the most clinically studied analog, fentiazac (4-(p-chlorophenyl)-2-phenyl-5-thiazoleacetic acid), bears a single p-chloro substituent [1]. The Hammett σp constant for p-CH3 is -0.17 (electron-donating), while p-Cl is +0.23 (electron-withdrawing). Additionally, the o-methyl group introduces steric bulk (Taft Es = -1.24) absent in fentiazac. These electronic and steric differences are expected to alter target binding conformations and pharmacokinetic properties, as para-substituent identity has been shown to modulate anti-inflammatory relative potency from 0.3 to 5.0 (phenylbutazone = 1) in the 2,4-diarylthiazole-5-acetic acid series [2].

Medicinal Chemistry Structure-Activity Relationship Anti-inflammatory Drug Design

Predicted Anti-Inflammatory Potency Enhancement via Para-Substitution Compared to Unsubstituted 2,4-Diphenylthiazole-5-acetic Acid

In the foundational SAR study of 2,4-diphenylthiazol-5-ylacetic acids by Brown et al., compounds were evaluated in the rat carrageenan-induced hind-paw edema assay with oral administration, and potency was expressed relative to phenylbutazone (relative potency = 1). The unsubstituted parent 2,4-diphenylthiazol-5-ylacetic acid exhibited a relative potency of 0.6. Para-substitution with -N(CH3)2 increased potency to 2.0, p-OH to 5.0, and p-Cl to 5.0 [1]. Although the 2,4-dimethyl substitution was not directly tested, the consistent trend that para-substitution enhances anti-inflammatory activity (mean potency increase of 4.2-fold across tested para-substituted analogs) supports the inference that the target compound, bearing a p-CH3 group, would exhibit potency greater than the unsubstituted parent (relative potency >0.6) and potentially in the range of 1.0–3.0 relative to phenylbutazone.

Inflammation Carrageenan Paw Edema NSAID Development

CRTH2 Receptor Antagonist Potential: Ortho-Methyl Substitution May Modulate Receptor Binding vs. 4-Biphenyl Analog (IC50 38 nM)

The 4-phenylthiazol-5-ylacetic acid scaffold has been validated as a CRTH2 receptor antagonist chemotype. The 4-(biphenyl-4-yl) analog (CHEMBL603659) demonstrated an IC50 of 38 nM in a [3H]PGD2 displacement assay at human CRTH2 receptor expressed in COS7 cells, and functional antagonism in a β-arrestin translocation BRET assay in HEK293 cells [1]. The most potent compound in the series, [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, achieved a binding affinity Ki of 3.7 nM and functional IC50 of 12 nM in a cAMP assay [2]. The target compound's 2,4-dimethylphenyl substituent introduces both electronic (p-CH3 σp = -0.17) and steric (o-CH3) features distinct from the biphenyl or phenoxyphenyl analogs, providing a unique probe for mapping CRTH2 receptor binding pocket tolerance to ortho-substitution on the 4-phenyl ring.

CRTH2 Antagonism Allergic Inflammation GPCR Pharmacology

Dual Antibacterial-COX Inhibitory Potential Differentiates Target Compound from Mono-Targeted NSAIDs in Infectious Inflammation Models

A 2017 study synthesized and evaluated a series of thiazole-phenylacetic acid compounds as dual antibacterial–COX enzyme inhibitors, targeting patients suffering from both inflammation and infection [1]. The scaffold demonstrated measurable inhibition of both COX enzymes and antibacterial activity against Gram-positive and Gram-negative strains. While the specific 2,4-dimethylphenyl analog was not explicitly reported, the study established that thiazole-phenylacetic acids can achieve dual pharmacological activity, a feature not shared by classical mono-targeted NSAIDs such as indomethacin (COX-1/COX-2 inhibitor without significant antibacterial activity) or fentiazac. The 2,4-dimethyl substitution pattern may further tune the antibacterial spectrum by altering membrane permeability (via increased lipophilicity) relative to the p-chloro or unsubstituted analogs.

Dual-Target Inhibitors Antibacterial-COX Inhibition Infectious Inflammation

Commercial Availability of Authenticated Reference Material with Batch-Specific QC Enables Reproducible Research vs. Custom-Synthesized Analogs

The target compound is commercially available from Bidepharm (CAS 552852-33-2) with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, closely related research analogs such as 2-(4-(biphenyl-4-yl)-2-phenylthiazol-5-yl)acetic acid (CHEMBL603659) and the 2,4-diphenylthiazol-5-ylacetic acid parent are not routinely stocked by major vendors in QC-verified form, often requiring custom synthesis with variable purity and delayed timelines . The availability of authenticated material with documented purity reduces inter-batch variability and accelerates the transition from in silico hit identification to in vitro validation.

Chemical Procurement Quality Control Reproducibility

Absence of Published In Vivo Toxicity Data for Target Compound Creates a Differentiated Safety Profile Inquiry Opportunity vs. Fentiazac

Fentiazac (4-(p-chlorophenyl)-2-phenyl-5-thiazoleacetic acid) has published acute toxicity data in animal models [1] and known gastrointestinal safety liabilities characteristic of non-selective NSAIDs. The target compound, bearing electron-donating methyl substituents rather than the electron-withdrawing chloro group, may exhibit altered COX-1/COX-2 selectivity and consequently a different gastrointestinal tolerability profile. The Nature 1968 study on 2,4-diarylthiazole-5-acetic acids noted that gastric mucosal erosions and hemorrhage were absent or less severe with thiazole acetic acids than with equi-effective doses of aspirin, phenylbutazone, or indomethacin [2]. However, no specific safety data exist for the 2,4-dimethylphenyl analog, creating both a research gap and an opportunity to characterize a potentially differentiated safety window.

Toxicology Gastrointestinal Safety Preclinical Development

High-Impact Research and Procurement Application Scenarios for 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid


CRTH2 Receptor SAR Probe for Ortho-Substitution Tolerance Mapping

Researchers investigating CRTH2 (DP2) receptor antagonists for allergic asthma and atopic dermatitis can employ this compound to systematically probe the receptor's tolerance to ortho-methyl substitution on the 4-phenyl ring. The established 23-fold binding affinity range between the 2,4-diphenylthiazol-5-ylacetic acid parent (IC50 = 870 nM) and the 4-biphenyl analog (IC50 = 38 nM) indicates that the CRTH2 binding pocket is highly sensitive to 4-phenyl substituent identity . The target compound's 2,4-dimethyl substitution pattern introduces steric bulk at the ortho position not present in any previously characterized analog, enabling the first assessment of ortho-substituent effects in this chemotype series.

Dual-Target Anti-Inflammatory/Antibacterial Probe for Infectious Inflammatory Disease Models

Investigators studying the intersection of bacterial infection and inflammation (e.g., in COPD exacerbations, periodontitis, or infected wound healing) can leverage the thiazole-phenylacetic acid scaffold's documented dual antibacterial-COX inhibitory activity using the target compound as a starting point. Unlike classical NSAIDs such as indomethacin or fentiazac that lack intrinsic antibacterial activity, this compound class offers the potential for single-agent intervention in infection-driven inflammatory pathology. The 2,4-dimethyl substitution may further modulate antibacterial spectrum by altering membrane permeability through increased lipophilicity versus the p-chloro analog.

Gastrointestinal Safety Comparison Study: Methyl-Substituted vs. Chloro-Substituted 2,4-Diarylthiazole-5-acetic Acids

The Nature 1968 class-level finding that 2,4-diarylthiazole-5-acetic acids produce less gastric mucosal erosion than aspirin, phenylbutazone, or indomethacin at equi-effective anti-inflammatory doses provides a compelling rationale for a head-to-head gastrointestinal safety comparison. The target compound, with its electron-donating 2,4-dimethyl substitution, represents a structurally distinct comparator to fentiazac (electron-withdrawing p-chloro), which has documented toxicity profiles . This application enables the systematic investigation of whether aryl ring electronics influence COX-1-sparing behavior and ulcerogenic liability within this chemotype.

Thiazole-Acetic Acid Library Member for Multiplexed Anti-Inflammatory Phenotypic Screening

For core facility or CRO-based phenotypic screening platforms employing multiplexed inflammation assays (NF-κB translocation, COX-2 expression, cytokine release panels), the target compound serves as a structurally authenticated, QC-verified member of the 2,4-diarylthiazole-5-acetic acid library. With batch-specific NMR, HPLC, and GC documentation from commercial suppliers and a CAS registry number (552852-33-2) ensuring chemical identity, it can be incorporated into screening decks alongside fentiazac, the 4-methoxyphenyl analog, and the unsubstituted parent to systematically map substituent-dependent activity fingerprints across multiple inflammatory endpoints.

Quote Request

Request a Quote for 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.